N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide
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Overview
Description
Pyrazinamide analogues, which could include your compound, are interesting in organic synthesis . They are crucial first-line drugs for tuberculosis treatment . The synthesis of these analogues generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .
Molecular Structure Analysis
The molecular structure of pyrazinamide analogues can be determined using various spectroscopic techniques. For instance, IR spectroscopy can be used to identify functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazinamide analogues can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the yield can be calculated based on the amount of product obtained .Scientific Research Applications
Chemical Interactions and Reactions
The study of methylsulfonyl derivatives in six-membered nitrogen heterocycles, including pyrazine and quinoline derivatives, reveals insights into their reactions towards oxidation, reduction, and nucleophilic replacement. These investigations show that sulphoxides with aqueous sodium hydroxide at elevated temperatures yield not only the expected hydroxy-analogue but also a significant amount of the corresponding sulphide, which could be pivotal for developing new synthetic pathways in medicinal chemistry and drug design (Barlin & Brown, 1969).
Synthesis of Complex Heterocycles
The synthesis of complex heterocycles, such as Pyrazino[2,3-c]isoquinolinecarboxylic Acids and related compounds, involves condensing 1-Methylisoquinoline-3,4-diamine with α-dicarbonyl compounds to form fused pyrazine rings. This synthetic route illustrates the potential of using methylsulfonyl-derivatives in constructing intricate molecular frameworks that are significant for pharmaceutical applications (Deady & Quazi, 1992).
Catalysis and Transformation
Kinetic studies of methylsulphinyl derivatives' reactions, including those of pyrazine, with sodium methoxide demonstrate a high reactivity, which is comparable to their methylsulphonyl analogues. This highlights the role of methylsulfonyl-derivatives in facilitating catalytic transformations and their potential applications in developing new catalytic processes (Barlin & Brown, 1968).
Biological and Pharmacological Activities
The exploration of N-substituted aminosulfonyl tetrahydroisoquinolines demonstrates their inhibitory potency and selectivity towards specific biological targets, such as phenylethanolamine N-methyltransferase (PNMT). This suggests a promising avenue for the development of new therapeutic agents targeting neurological and cardiovascular diseases (Grunewald, Romero, & Criscione, 2005).
Antimicrobial and Antiplasmodial Activities
Studies on pyrazine amide – 4-aminoquinoline hybrids indicate significant activity against M. tuberculosis and plasmodium species. This demonstrates the potential of methylsulfonyl derivatives in contributing to the fight against infectious diseases, such as tuberculosis and malaria, by providing new scaffolds for antimicrobial and antiplasmodial agents (Ekengard et al., 2017).
Mechanism of Action
The mechanism of action of pyrazinamide analogues is not entirely clear . Pyrazinamide is a prodrug that stops the growth of M. tuberculosis . Pyrazinamide diffuses into the granuloma of M. tuberculosis, where the tuberculosis enzyme pyrazinamidase converts pyrazinamide to the active form pyrazinoic acid .
Future Directions
The future directions for the study of pyrazinamide analogues could include further exploration of their synthesis, mechanism of action, and potential applications in the treatment of diseases such as tuberculosis . Additionally, more research is needed to fully understand the chemical reactions involving these compounds .
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-23(21,22)19-8-2-3-11-4-5-12(9-14(11)19)18-15(20)13-10-16-6-7-17-13/h4-7,9-10H,2-3,8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJYDKHXZPTLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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